molecular formula C43H56N8O12 B14176677 L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine CAS No. 920015-08-3

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine

Cat. No.: B14176677
CAS No.: 920015-08-3
M. Wt: 877.0 g/mol
InChI Key: CHXYWKRBAMMBOJ-IMUCOKTGSA-N
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Description

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine is a peptide composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification.

Major Products Formed

    Oxidation: Dityrosine cross-links.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-tyrosyl-L-tyrosyl-L-leucine: Another peptide with similar amino acid composition but different sequence.

    L-Alanyl-L-tyrosyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine: A peptide with a slightly different sequence, affecting its properties and applications.

Uniqueness

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine is unique due to its specific sequence, which determines its structure, stability, and biological activity. This uniqueness makes it valuable for targeted research and therapeutic applications.

Properties

CAS No.

920015-08-3

Molecular Formula

C43H56N8O12

Molecular Weight

877.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C43H56N8O12/c1-23(2)17-34(43(62)63)50-39(58)32(20-27-11-15-29(54)16-12-27)48-41(60)33(21-36(45)55)49-42(61)35(22-52)51-40(59)31(19-25-7-5-4-6-8-25)47-37(56)24(3)46-38(57)30(44)18-26-9-13-28(53)14-10-26/h4-16,23-24,30-35,52-54H,17-22,44H2,1-3H3,(H2,45,55)(H,46,57)(H,47,56)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t24-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

CHXYWKRBAMMBOJ-IMUCOKTGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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